molecular formula C8H4BrClF2O B11721220 2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one

2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one

Cat. No.: B11721220
M. Wt: 269.47 g/mol
InChI Key: MAPAKTAXVNLAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4BrClF2O It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one typically involves the bromination of 1-(4-chloro-3,5-difluorophenyl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance the compound’s stability, lipophilicity, and overall pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

2-bromo-1-(4-chloro-3,5-difluorophenyl)ethanone

InChI

InChI=1S/C8H4BrClF2O/c9-3-7(13)4-1-5(11)8(10)6(12)2-4/h1-2H,3H2

InChI Key

MAPAKTAXVNLAJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.